L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
Overview
Description
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a chemical compound with the molecular formula C16H23N3O4. It is also known as benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is 321.37 g/mol. The compound should be stored at a temperature between 28 C .Scientific Research Applications
Photoaffinity Probing
One application of derivatives of L-norvalinamide is in photoaffinity labeling for studying hormone-receptor interactions. The synthesis of an α-MSH derivative, which included a 4′-azido-3′,5′-ditritio-L-phenylalanine, a derivative of L-norvalinamide, was used for specific photoaffinity labeling of receptor molecules (Eberle & Schwyzer, 1976).
Antibacterial Activity
Compounds based on aminomethylphosphonic acid linked to L-amino acids, including L-norvalinamide derivatives, have shown in vitro and in vivo antibacterial activity. These compounds act by being actively transported into bacterial cells, followed by intracellular release of high concentrations of aminomethylphosphonic acid, inhibiting bacterial cell wall biosynthesis (Atherton et al., 1982).
Enzyme Substrate Studies
Research has been conducted on the hydrolysis of various aminoacyl- L-lysine amides and ester derivatives, including those with L-norvalinamide. These studies help understand the proteolytic coefficients and the influence of the N-terminal amino acid residue's side chain on substrate hydrolysis rates by enzymes like trypsin (Izumiya et al., 1960).
Crystallization and Solid Solution Studies
In the context of amino acid systems, the ternary phase diagram of L-valine, L-norvaline, and water system has been studied, which includes the analysis of crystallization and formation mechanisms of solid solutions. This research aids in understanding the miscibility and molecular incorporation in amino acid systems (Yang et al., 2018).
Enantiomeric Resolution
Studies on the chiral discrimination of N-carbazole-carbonyl derivatives of alpha-amino acids, including those with L-norvalinamide, have been conducted. These studies are crucial for understanding the interactions and binding preferences of these compounds with proteins like bovine serum albumin (Abe et al., 2000).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGPPBCDDOBNI-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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